2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the spiro[indoline-3,2’-thiazolidin] core, the introduction of the 3,4-dimethylphenyl group, and the attachment of the acetamide group. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the spiro[indoline-3,2’-thiazolidin] core suggests that the compound may have a three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the acetamide group might be susceptible to hydrolysis, while the spiro[indoline-3,2’-thiazolidin] core might undergo reactions with electrophiles or nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Antibacterial Activity
A study by Borad et al. (2015) synthesized a novel series of N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives, which showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria (Borad, Bhoi, Parmar, & Patel, 2015).
Antileukemic Activity
Research by Rajopadhye & Popp (1987) investigated the synthesis of spiro[indoline-3,2′-thiazolidine]-2,4′-diones and their antileukemic activity. They found that specific derivatives were active in leukemia screen tests (Rajopadhye & Popp, 1987).
Anti-inflammatory and Antioxidant Properties
Ma et al. (2011) synthesized compounds based on thiazolidine-2,4-dione moiety and evaluated them for anti-inflammatory and antioxidant activities. They identified a compound with significant inhibitory potency on nitric oxide production, inducible nitric oxide synthase activity, and prostaglandin E2 generation (Ma et al., 2011).
Anticancer Activity
Lan et al. (2017) designed and synthesized N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives targeting the epidemal growth factor receptor (EGFR) as anticancer agents. Some compounds exhibited potent anticancer activities against various cancer cell lines (Lan et al., 2017).
Anticonvulsant Properties
Senthilraja & Alagarsamy (2012) synthesized a series of thiazolidin-4-ones and evaluated them for anticonvulsant activities. They found that certain compounds were more potent than the standard diazepam in their anticonvulsant efficacy (Senthilraja & Alagarsamy, 2012).
Antiamoebic Activity
Ansari et al. (2016) prepared a series of furan-thiazolidinone hybrids and evaluated their antiamoebic activity. Some compounds showed significant inhibition of Entamoeba histolytica enzymes, suggesting potential as antiamoebic agents (Ansari et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-16-9-10-18(12-17(16)2)28-23(30)15-33-25(28)20-7-3-4-8-21(20)27(24(25)31)14-22(29)26-13-19-6-5-11-32-19/h3-12H,13-15H2,1-2H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIXRHWKVCBUFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=CO5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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